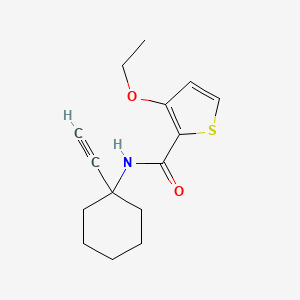
3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide and a suitable base.
Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine, such as 1-ethynylcyclohexylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophene derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiophene derivatives.
作用机制
The mechanism of action of 3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .
相似化合物的比较
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Uniqueness
3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide is unique due to the presence of the ethynylcyclohexyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical space and developing novel therapeutic agents.
属性
CAS 编号 |
918135-99-6 |
|---|---|
分子式 |
C15H19NO2S |
分子量 |
277.4 g/mol |
IUPAC 名称 |
3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H19NO2S/c1-3-15(9-6-5-7-10-15)16-14(17)13-12(18-4-2)8-11-19-13/h1,8,11H,4-7,9-10H2,2H3,(H,16,17) |
InChI 键 |
NIALVBRGXOYJJJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(SC=C1)C(=O)NC2(CCCCC2)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12620291.png)
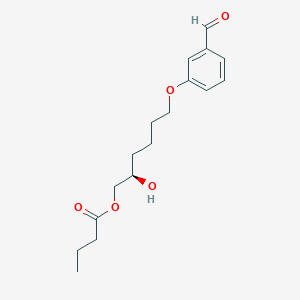
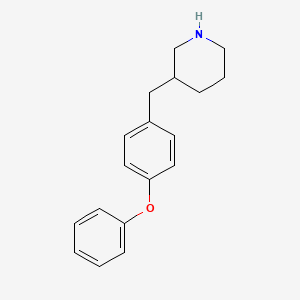
![1-Phenyl-3-[2-(phenylselanyl)anilino]but-2-en-1-one](/img/structure/B12620307.png)
![Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate](/img/structure/B12620317.png)
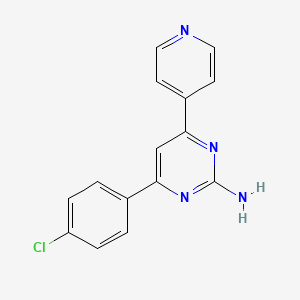

![3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620349.png)
![Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B12620351.png)
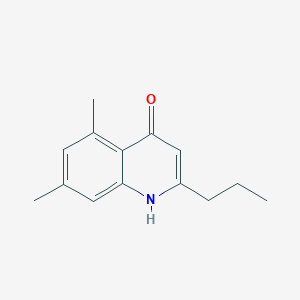
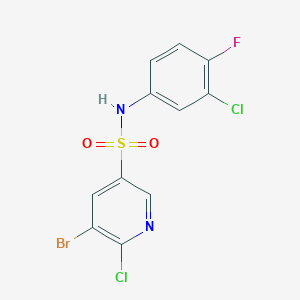
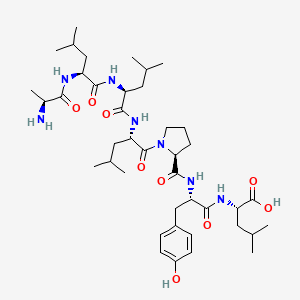
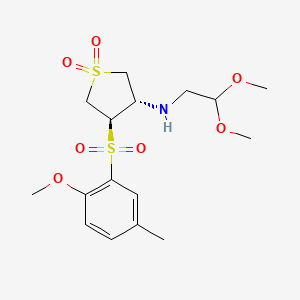
![[(4aS,6aR,6aS,6bR,8aS,10S,12aS,14bS)-2,2,6a,6b,9,9,10,12a-octamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]-(4-benzylpiperazin-1-yl)methanone](/img/structure/B12620386.png)
